2-methoxy-3-{[1-(1-methylpiperidine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-8-3-4-12(10-19)16(21)20-9-5-13(11-20)23-15-14(22-2)17-6-7-18-15/h6-7,12-13H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVOQVRXWSVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-3-{[1-(1-methylpiperidine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.36 g/mol. The structure features a pyrazine ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various interactions.
Biological Activity Overview
Recent research highlights several key areas where this compound exhibits significant biological activity:
Antitumor Activity
Pyrazole derivatives, including compounds similar to this compound, have shown promising antitumor effects. Studies indicate that these compounds can inhibit key pathways involved in cancer cell proliferation. For example, certain pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in various cancers .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives possess anti-inflammatory properties. A study on related compounds found that they could effectively inhibit COX enzymes, which play a significant role in inflammatory processes . The anti-inflammatory potential of this compound warrants further investigation to establish its efficacy and mechanism of action.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity and apoptosis induction .
- Synergistic Effects with Chemotherapeutics : Research demonstrated that combining certain pyrazole derivatives with doxorubicin resulted in enhanced therapeutic efficacy against resistant cancer cell lines. This suggests that this compound may also exhibit similar synergistic effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
*Estimated based on substituent contributions.
A. Anticancer Potential
- Target Compound: The piperidine-pyrrolidine-carbonyl substituent may enhance binding to kinase enzymes (e.g., protein kinases) due to structural similarity to known kinase inhibitors .
- 2-Methoxy-3-(1-methylpropyl)pyrazine : Demonstrated anticancer activity against A549 lung cancer cells .
B. Flavor and Stability
- Simple alkyl-substituted pyrazines (e.g., 2-methoxy-3-(1-methylpropyl)pyrazine) are volatile flavor compounds in vegetables and spices but degrade during storage .
C. Enzyme Inhibition
- Piperidine-containing compounds (e.g., Sch-417690) show receptor selectivity (e.g., CCR5 vs. M1/M2) due to substituent size and polarity . The target compound’s piperidine-carbonyl group may similarly enhance selectivity for specific biological targets.
Preparation Methods
Preparation of 2-Methoxy-3-Hydroxypyrazine
The pyrazine core is synthesized via nucleophilic aromatic substitution or cyclization reactions . A representative protocol involves:
- Chlorination of pyrazine derivatives (e.g., 2,3-dichloropyrazine) followed by methoxylation with sodium methoxide.
- Hydrolysis of the remaining chloro group using aqueous NaOH to yield 3-hydroxypyrazine-2-ol, followed by methylation with methyl iodide.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 110°C | 85% | |
| Methoxylation | NaOMe, MeOH, 65°C | 78% |
Synthesis of 1-(1-Methylpiperidine-3-Carbonyl)Pyrrolidine
The pyrrolidine-piperidine hybrid is constructed via amide bond formation :
- Piperidine-3-carboxylic acid is methylated at the nitrogen using methyl iodide in the presence of K₂CO₃.
- Activation of the carboxylic acid as an acyl chloride (e.g., oxalyl chloride, DMF catalyst) followed by coupling with pyrrolidine.
Optimization Insight :
- Use of DIPEA as a base improves coupling efficiency by minimizing racemization.
- Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics and purity.
Fragment Coupling Strategies
Mitsunobu Reaction for Ether Linkage
The hydroxyl group on pyrazine reacts with pyrrolidine under Mitsunobu conditions:
Challenges :
- Competing side reactions at the pyrazine nitrogen.
- Epimerization of the pyrrolidine stereocenter (if present).
Reductive Amination Alternatives
For N-alkylation of pyrrolidine:
- Conditions : NaBH₃CN, MeOH, 40°C.
- Advantage : Higher functional group tolerance compared to Mitsunobu.
Convergent Synthesis Approach
Preassembly of Pyrazine-Pyrrolidine Module
- 3-Hydroxypyrazine is functionalized with a leaving group (e.g., mesylate or tosylate).
- Nucleophilic displacement by pyrrolidine in DMF at 80°C yields 3-(pyrrolidin-3-yloxy)pyrazine.
Critical Note :
Final Acylation with 1-Methylpiperidine-3-Carbonyl Chloride
- Conditions : DIPEA, CH₂Cl₂, 0°C → RT.
- Workup : Aqueous NaHCO₃ wash to remove unreacted acyl chloride.
Yield Data :
| Step | Purity (HPLC) | Isolated Yield |
|---|---|---|
| Acylation | 95% | 74% |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-methoxy-3-{[1-(1-methylpiperidine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1 : React 2-chloropyrazine with a substituted pyrrolidine derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the pyrrolidine-oxy moiety .
- Step 2 : Introduce the 1-methylpiperidine-3-carbonyl group via amide coupling using reagents like EDCI/HOBt or DCC .
- Optimization : Microwave-assisted synthesis can reduce reaction times, while chromatography (HPLC or flash) ensures purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, pyrrolidinyloxy at C3) and stereochemistry .
- HRMS : Validates molecular formula (C₁₇H₂₅N₅O₃) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for the piperidine-pyrrolidine linkage .
Q. What preliminary biological activities have been reported for structurally similar pyrazine derivatives?
- Findings : Analogous compounds exhibit:
- Anticancer potential : Inhibition of checkpoint kinases (e.g., CHK1/2) via pyrazine-thiadiazole hybrids .
- Antimicrobial activity : Sulfonyl-pyrrolidine derivatives disrupt bacterial membranes .
- Flavor/odor signaling : Methoxypyrazines (e.g., 2-methoxy-3-isobutylpyrazine) bind olfactory receptors, suggesting bioactivity screens for neurological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Methodology :
- Substituent variation : Replace the methoxy group with ethoxy or halogens to assess electronic effects on kinase binding .
- Scaffold hopping : Compare piperidine-3-carbonyl vs. thiadiazole-carbonyl moieties to enhance solubility or target affinity .
- In vitro assays : Use kinase inhibition assays (e.g., ATPase activity) and cytotoxicity screens (e.g., NCI-60 panel) to quantify potency .
Q. What challenges arise in resolving spectral data contradictions (e.g., overlapping NMR signals)?
- Solutions :
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded regions (e.g., pyrrolidine/piperidine protons) .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/oxygen connectivity in the pyrazine ring .
- Computational modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) validate experimental shifts .
Q. How can molecular docking and dynamics simulations predict target interactions?
- Protocol :
- Target selection : Prioritize kinases (e.g., Aurora A) or GPCRs (e.g., olfactory receptors) based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger to model ligand-receptor binding modes.
- MD simulations (GROMACS) : Assess stability of the piperidine-pyrrolidine hinge region in aqueous environments .
Q. What strategies improve solubility and stability for in vivo studies?
- Approaches :
- Salt formation : Hydrochloride salts enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters at the methoxy group for controlled release .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life .
Data Contradictions and Validation
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Troubleshooting :
- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for coupling steps .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (lower boiling point) in nucleophilic substitutions .
- Quality control : Use in-line FTIR to monitor reaction progress and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
